molecular formula C10H17NO3 B2401964 tert-Butyl allyl(2-oxoethyl)carbamate CAS No. 251948-88-6

tert-Butyl allyl(2-oxoethyl)carbamate

Cat. No.: B2401964
CAS No.: 251948-88-6
M. Wt: 199.25
InChI Key: WHKTUZWBJIESMU-UHFFFAOYSA-N
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Description

tert-Butyl allyl(2-oxoethyl)carbamate: is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butyl group, an allyl group, and an oxoethyl group attached to the carbamate moiety.

Safety and Hazards

The safety information for “tert-Butyl allyl(2-oxoethyl)carbamate” includes an exclamation mark pictogram and a warning signal word . Hazard statements include H302 . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl allyl(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl allylcarbamate
  • tert-Butyl N-allylcarbamate

Comparison: tert-Butyl allyl(2-oxoethyl)carbamate is unique due to the presence of both allyl and oxoethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-(2-oxoethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKTUZWBJIESMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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